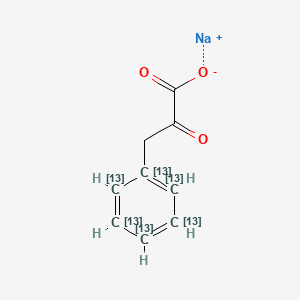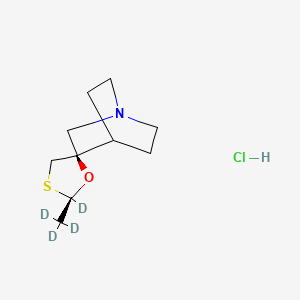
Cevimeline-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cevimeline-d4 (hydrochloride) is a deuterated form of cevimeline hydrochloride, a muscarinic agonist with parasympathomimetic activities. It is primarily used for the symptomatic treatment of dry mouth in patients with Sjögren’s Syndrome . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cevimeline-d4 (hydrochloride) involves the incorporation of deuterium atoms into the cevimeline molecule. This can be achieved through various deuteration techniques, such as catalytic exchange or chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of cevimeline-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: Cevimeline-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives of cevimeline-d4.
Reduction: Formation of reduced derivatives of cevimeline-d4.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Cevimeline-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of cevimeline.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of cevimeline.
Medicine: Used in clinical research to study the pharmacokinetics and metabolism of cevimeline in humans.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug-drug interactions.
Mécanisme D'action
Cevimeline-d4 (hydrochloride) exerts its effects by binding to and activating muscarinic acetylcholine receptors M1 and M3 . The M1 receptors are commonly found in secretory glands, such as salivary and sweat glands, and their activation results in increased secretion from these glands. The M3 receptors are located on smooth muscles and in various glands, leading to smooth muscle contraction and increased glandular secretions upon activation .
Comparaison Avec Des Composés Similaires
Pilocarpine: Another muscarinic agonist used for the treatment of dry mouth and glaucoma.
Bethanechol: A muscarinic agonist with longer-lasting effects, used to treat urinary retention and gastrointestinal disorders.
Uniqueness of Cevimeline-d4 (hydrochloride): Cevimeline-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing researchers to trace the metabolic pathways and interactions of the compound more accurately. The deuterium atoms also contribute to the stability and prolonged half-life of the compound compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C10H18ClNOS |
|---|---|
Poids moléculaire |
239.80 g/mol |
Nom IUPAC |
(2R,5R)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1/i1D3,8D; |
Clé InChI |
SURWTGAXEIEOGY-LHTVPPRKSA-N |
SMILES isomérique |
[2H][C@]1(O[C@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


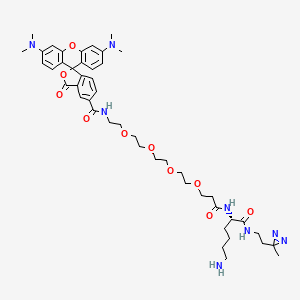
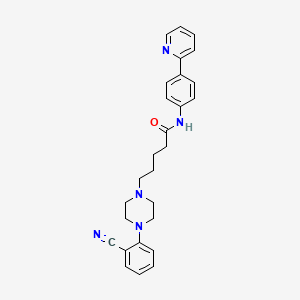
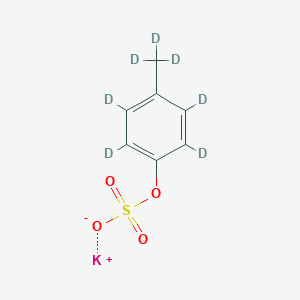
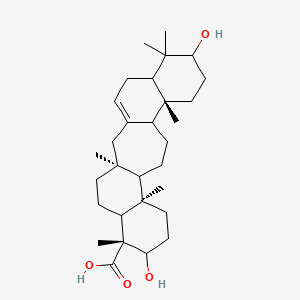
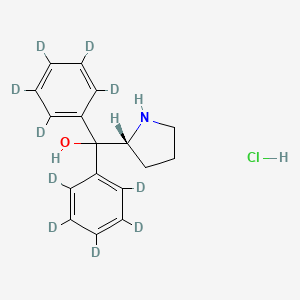

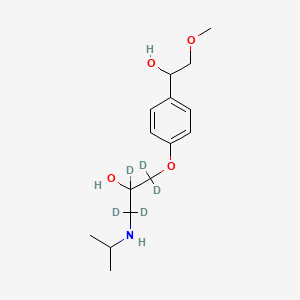

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)




